(S)-chroman-4-amine

chiral purity optical rotation enantiomeric excess

(S)-Chroman-4-amine (CAS 188198-38-1), also referred to as (4S)-3,4-dihydro-2H-chromen-4-amine, is an enantiopure primary amine built on the chromane (benzopyran) scaffold. With a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol, it features a single chiral centre at the C4 position that defines its stereochemical identity.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 188198-38-1; 53981-38-7
Cat. No. B2852032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-chroman-4-amine
CAS188198-38-1; 53981-38-7
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1N
InChIInChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
InChIKeyLCOFMNJNNXWKOC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Chroman-4-amine (CAS 188198-38-1): Chiral Building Block for Enantioselective Synthesis


(S)-Chroman-4-amine (CAS 188198-38-1), also referred to as (4S)-3,4-dihydro-2H-chromen-4-amine, is an enantiopure primary amine built on the chromane (benzopyran) scaffold . With a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol, it features a single chiral centre at the C4 position that defines its stereochemical identity . The compound serves as a privileged chiral intermediate in medicinal chemistry, most notably as a key precursor to diaminochroman carboxamides that act as potent, selective antagonists of the human bradykinin B1 receptor [1]. Its value in procurement is tied directly to its defined (S)-configuration, which cannot be replicated by the racemic mixture or the (R)-enantiomer without compromising downstream stereochemical outcomes.

Why Racemic or (R)-Chroman-4-amine Cannot Substitute for (S)-Chroman-4-amine in Chiral Synthesis


The chroman-4-amine scaffold contains a single stereogenic centre at C4, and the biological activity of its downstream derivatives is exquisitely sensitive to this stereochemistry. The Amgen diaminochroman carboxamide series—high-affinity bradykinin B1 receptor antagonists with Ki values as low as 0.77 nM—relies on a defined chiral chroman diamine core where the C4 configuration directly influences receptor binding [1]. Substituting the (S)-enantiomer with the racemate (CAS 53981-38-7) introduces 50% of the undesired (R)-enantiomer, which would require costly chiral separation or lead to ambiguous biological results. Likewise, using the (R)-enantiomer (CAS 210488-55-4) yields a different spatial orientation of the amine group, altering hydrogen-bonding geometry with biological targets [2]. For procurement, the choice of enantiomer is not interchangeable: it determines the stereochemical outcome of every subsequent synthetic step.

Quantitative Differentiation of (S)-Chroman-4-amine Versus Racemic and (R)-Analogs


Enantiomeric Identity: Optical Rotation Confirms (S)-Configuration

The (S)-chroman-4-amine hydrochloride salt exhibits a specific optical rotation of [α]D25 = -39 ± 2° (c=1, MeOH), as certified by ChemImpex at ≥99% chiral purity [1]. A separate supplier (AKSci) reports [α]D25 = -27° to -23° (c=1, H2O) for the same salt at 95% chemical purity . In contrast, racemic chroman-4-amine (CAS 53981-38-7) shows zero net optical rotation by definition. This chiroptical property provides an unambiguous, quantitative identity check that the racemate cannot satisfy, enabling batch-to-batch stereochemical verification upon receipt.

chiral purity optical rotation enantiomeric excess quality control

Purity and Batch Documentation: Vendor-Supplied QC Analytics

Bidepharm supplies (S)-chroman-4-amine (CAS 188198-38-1) at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . ChemImpex offers the hydrochloride salt at ≥99% chiral purity with full analytical characterization [1]. In comparison, racemic chroman-4-amine (CAS 53981-38-7) is also available at 97% purity from Bidepharm , meaning chemical purity alone does not differentiate the two products—only the enantiomeric identity does. For the procurement officer, the presence of batch-level chiral purity certification distinguishes the (S)-enantiomer from the racemate, where such certification is irrelevant.

chemical purity HPLC NMR batch QC procurement specification

Synthetic Utility: Key Intermediate for Bradykinin B1 Receptor Antagonists

Chiral chroman-4-amines—specifically those with defined (S)- or (R)-configuration at C4—are essential intermediates for constructing diaminochroman carboxamides, a class of potent nonpeptide bradykinin B1 receptor antagonists [1]. The lead compound 'chroman 28,' built on a chiral chroman scaffold, exhibits Ki values of 0.77 nM at the human B1 receptor and 0.4–17 nM across human, nonhuman primate, rat, and rabbit receptors [2]. The SAR study by Biswas et al. demonstrates that the chiral chroman diamine framework is conserved across all active analogs, with functional IC50 values as low as 0.8 nM for the most potent compound (38) [3]. The (S)-enantiomer of chroman-4-amine provides the correct stereochemical starting point for constructing this pharmacophore; use of the racemate would yield a mixture of diastereomeric products with unpredictable receptor binding.

bradykinin B1 antagonist diaminochroman carboxamide drug discovery inflammatory pain

Asymmetric Synthetic Accessibility: Cu-Catalyzed Hydroamination Route

A direct catalytic asymmetric route to chiral 4-aminochromanes—including the (S)-enantiomer—has been demonstrated via copper(I)/(R)-DTBM-SEGPHOS-catalyzed hydroamination of 2H-chromenes [1]. This method delivers 4-aminochromanes in 50–88% isolated yield with enantioselectivities ranging from 59% to 99% ee, depending on the substrate, under mild reaction conditions. By contrast, the earlier CBS reduction/azide inversion sequence reported by D'Amico et al. yields (S)-chroman-4-ols as intermediates en route to (R)-chroman-4-amines [2]. The hydroamination approach offers a more direct entry to (S)-configured products without the need for azide intermediates or inversion steps. The availability of a catalytic asymmetric method with tunable enantioselectivity supports the scalable procurement of enantiomerically enriched (S)-chroman-4-amine.

asymmetric synthesis copper catalysis hydroamination enantioselectivity

Physicochemical Specification: Melting Point and Storage Differentiators for Salt Form

The hydrochloride salt of (S)-chroman-4-amine (CAS 1035093-81-2) exhibits a melting point of 254–259°C , providing a sharp, reproducible thermal signature for identity testing. The free base (S)-chroman-4-amine (CAS 188198-38-1) requires storage at 2–8°C with protection from light and moisture [1]. For comparison, the racemic chroman-4-amine free base (CAS 53981-38-7) has a reported boiling point of 237.4°C at 760 mmHg but no distinct melting point specification is uniformly reported across vendors. The hydrochloride salt form additionally offers enhanced aqueous solubility and stability relative to the free base, which is advantageous for solution-phase chemistry and long-term storage . This physicochemical differentiation matters for laboratories deciding between procuring the free base versus the pre-formed salt based on their synthetic workflow requirements.

melting point storage stability hydrochloride salt physicochemical characterization

Procurement Cost-Benefit: (S)-Enantiomer Pricing vs. Racemate

The price premium for enantiopure (S)-chroman-4-amine over the racemate reflects the added cost of asymmetric synthesis or chiral resolution. Macklin offers (S)-chroman-4-amine (97% purity) at ¥123/100 mg, ¥277/250 mg, ¥700/1 g, and ¥3,310/5 g . For the racemic chroman-4-amine (CAS 53981-38-7, 97% purity), Bidepharm prices are approximately ¥162/250 mg and ¥392/1 g . This represents an ~1.8-fold price premium for the (S)-enantiomer at the 1 g scale. Fluorochem's UK pricing for (S)-chroman-4-amine (95% purity) is £20/100 mg, £40/250 mg, £80/500 mg, £98/1 g, and £365/5 g . The procurement decision hinges on whether the downstream application requires enantiopure material: for achiral transformations the racemate may suffice, but for stereospecific synthesis, the enantiopure (S)-form is indispensable and the price premium is justified by avoiding failed syntheses or ambiguous biological data.

cost analysis procurement chiral premium pricing comparison

Recommended Application Scenarios for (S)-Chroman-4-amine Based on Quantitative Evidence


Stereospecific Synthesis of Diaminochroman Carboxamide B1 Antagonists

For medicinal chemistry programs targeting the bradykinin B1 receptor for inflammatory pain, (S)-chroman-4-amine provides the requisite C4 stereochemistry to construct diaminochroman carboxamides with sub-nanomolar binding affinity (Ki = 0.77 nM for chroman 28). The chiral chroman diamine framework is invariant across all potent analogs in the Amgen series [1]. Using the (S)-enantiomer ensures that the downstream diamine intermediate retains the correct absolute configuration for optimal receptor engagement, as demonstrated by the 170-fold affinity gain of rigid chroman 28 (Ki = 0.77 nM) over the flexible acyclic analog 4 (Ki = 132 nM) [2].

Enantioselective Library Synthesis on the Chromane Scaffold

The (S)-chroman-4-amine serves as a single-enantiomer building block for generating stereochemically defined compound libraries. The Cu-catalyzed asymmetric hydroamination methodology validates that 4-aminochromanes can be accessed with up to 99% ee [1], and procurement of enantiopure starting material avoids the need for post-synthetic chiral separation. The hydrochloride salt form (CAS 1035093-81-2, mp 254–259°C) offers enhanced stability for automated library synthesis platforms where solution-phase handling is required [2].

Chromane-Based CNS Drug Discovery Programs

The chromane nucleus is recognized as a privileged scaffold in CNS drug discovery, with demonstrated activity against butyrylcholinesterase (eqBuChE IC50 range: 7.6–67 μM for gem-dimethylchroman-4-amines) and monoamine oxidase [1]. While these studies used gem-dimethyl analogs rather than the parent (S)-chroman-4-amine, the unsubstituted (S)-enantiomer provides a versatile starting point for late-stage functionalization. Its computed physicochemical profile—consensus Log P of 1.3, TPSA of 35.25 Ų, and 1 H-bond donor [2]—falls within favorable CNS drug-like space, supporting its use as a core scaffold for neurodegenerative disease targets.

Analytical Reference Standard for Chiral Chromatography Method Development

With a certified optical rotation of [α]D25 = -39 ± 2° (c=1, MeOH) for the hydrochloride salt [1] and batch-specific HPLC/NMR documentation provided by vendors [2], (S)-chroman-4-amine is suitable as a chiral reference standard for developing enantioselective analytical methods. Its well-defined retention characteristics and chiroptical properties enable calibration of chiral HPLC columns and validation of enantiomeric excess determination protocols for chroman-4-amine derivatives.

Quote Request

Request a Quote for (S)-chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.